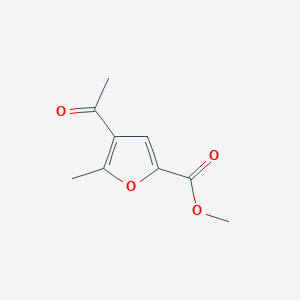

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Vue d'ensemble

Description

“Methyl 4-acetyl-5-methylfuran-2-carboxylate” is a derivative of furan1. Furan and its derivatives have been extensively studied and have widespread applications, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals2.

Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates has been analyzed and summarized in a microreview1. Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction1. For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt1.

Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods2. The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations2.

Chemical Reactions Analysis

The chemical reactions of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using various spectroscopic techniques2. The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using various spectroscopic techniques2. The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations2.Applications De Recherche Scientifique

Application 1: Spectroscopic Analysis

- Summary of the Application : Spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR, have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . AMF, a derivative of furan, was experimentally characterized and analyzed in detail using these techniques .

- Methods of Application : The experimental procedures involved conducting spectroscopic techniques in different solvents. The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results or Outcomes : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

Application 2: Food and Beverage Industry

- Summary of the Application : AMF is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked. It has been pointed as a natural constituent of liquors, roasted coffee beans, and smoked salmons .

- Methods of Application : AMF is obtained when an amino acid reacts with a reducing sugar .

- Results or Outcomes : AMF is employed in a vast number of industrial processes especially in the manufacture of wine and polymer materials .

Application 3: Synthesis of Polysubstituted Furans

- Summary of the Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups .

- Methods of Application : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Results or Outcomes : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Application 4: Therapeutics

- Summary of the Application : Furan derivatives have been used in therapeutics .

- Methods of Application : Specific methods of application in therapeutics vary depending on the specific derivative and its intended use .

- Results or Outcomes : The outcomes also vary based on the specific therapeutic application .

Application 5: Methoxylation of Cyclic Acetals

- Summary of the Application : Furans with suitable substituents in the 2-positions may be transformed into other systems with aromatic character .

- Methods of Application : This is achieved through methoxylation of cyclic acetals of 1,4-dicarbonyl compounds, followed by intramolecular condensations .

- Results or Outcomes : The outcomes of this process are other aromatic systems .

Application 6: Agrochemicals

- Summary of the Application : Furan derivatives are used in the production of agrochemicals .

- Methods of Application : Specific methods of application in agrochemicals vary depending on the specific derivative and its intended use .

- Results or Outcomes : The outcomes also vary based on the specific agrochemical application .

Safety And Hazards

The safety and hazards of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” are not explicitly mentioned in the available resources. However, it’s always important to handle chemicals with care and follow safety guidelines.

Orientations Futures

The future directions of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” are not explicitly mentioned in the available resources. However, furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals2. This suggests that there could be potential for further research and development in these areas.

Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.

Propriétés

IUPAC Name |

methyl 4-acetyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJIFQWVPVKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361155 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-5-methylfuran-2-carboxylate | |

CAS RN |

29172-10-9 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.